![molecular formula C17H16F3NO2S B2942638 N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 1448050-62-1](/img/structure/B2942638.png)
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(trifluoromethyl)benzamide, also known as GSK2831781, is a small molecule inhibitor that has been developed for the treatment of various diseases. It belongs to the class of benzamides and has shown promising results in scientific research.
Mechanism Of Action
The mechanism of action of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(trifluoromethyl)benzamide involves the inhibition of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a key role in the progression of cancer and inflammatory diseases. By inhibiting BRD4, N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(trifluoromethyl)benzamide can prevent the growth of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(trifluoromethyl)benzamide has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells. It can also reduce the production of inflammatory cytokines and chemokines in immune cells. In addition, it has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
Advantages And Limitations For Lab Experiments
One advantage of using N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(trifluoromethyl)benzamide in lab experiments is its specificity for BRD4. This allows researchers to study the role of BRD4 in various diseases and test the efficacy of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(trifluoromethyl)benzamide as a potential therapeutic agent. However, one limitation is that the compound may not be effective in all types of cancer or inflammatory diseases, and further research is needed to identify the optimal patient populations for treatment.
Future Directions
There are several future directions for the study of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(trifluoromethyl)benzamide. One direction is to investigate its potential as a combination therapy with other drugs for the treatment of cancer and inflammatory diseases. Another direction is to explore its use in other diseases, such as neurological disorders and infectious diseases. Additionally, further research is needed to optimize the pharmacokinetic properties of the compound and identify potential biomarkers for patient selection.
Synthesis Methods
The synthesis method of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(trifluoromethyl)benzamide involves the reaction of 4-(methylthio)benzylamine with 2-(trifluoromethyl)benzoyl chloride in the presence of a base. The reaction yields N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(trifluoromethyl)benzamide as a white solid.
Scientific Research Applications
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(trifluoromethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer. It also has anti-inflammatory properties and has been studied for the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis.
properties
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2S/c1-24-12-8-6-11(7-9-12)15(22)10-21-16(23)13-4-2-3-5-14(13)17(18,19)20/h2-9,15,22H,10H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDDIMJDPAVORQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2-(trifluoromethyl)benzamide |
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